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molecular formula C12H12N2S2 B112600 3-[(3-Aminophenyl)disulfanyl]aniline CAS No. 40897-41-4

3-[(3-Aminophenyl)disulfanyl]aniline

Cat. No. B112600
M. Wt: 248.4 g/mol
InChI Key: HZCSIYBMJICNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871753B2

Procedure details

A solution of 3-aminobenzenethiol (0.85 mL, 8.0 mmol) in dimethyl sulfoxide (0.57 mL, 8.0 mmol) was heated at 85° C. for 4 h. The reaction mixture was poured into a solution of brine (25 mL) and water (25 mL) and extracted with ethyl acetate (100 mL). The organic layer was separated and washed with brine (25 mL), dried over anhydrous sodium sulfate, filtered, and evaporated to a crude oil. This material was purified by flash column chromatography to give the desired product (0.97 g, 98%) as a yellow oil. LCMS for C12H13N2S2 (M+H)+: m/z=249.0.
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.C[S:10]([CH3:12])=O.O>[Cl-].[Na+].O>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][S:10][C:12]2[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=2)[NH2:1])[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.85 mL
Type
reactant
Smiles
NC=1C=C(C=CC1)S
Name
Quantity
0.57 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
brine
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a crude oil
CUSTOM
Type
CUSTOM
Details
This material was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC=C1)SSC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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